REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:7]=[N:6][C:5]([Br:8])=[CH:4][N:3]=1.[C:9](I)([F:12])([F:11])[F:10].OO>CS(C)=O.[Cl-].[Na+].O.[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Fe+2]>[Br:8][C:5]1[N:6]=[C:7]([C:9]([F:12])([F:11])[F:10])[C:2]([NH2:1])=[N:3][CH:4]=1 |f:4.5.6,7.8.9|
|
Name
|
|
Quantity
|
174 mg
|
Type
|
reactant
|
Smiles
|
NC1=NC=C(N=C1)Br
|
Name
|
|
Quantity
|
0.276 mL
|
Type
|
reactant
|
Smiles
|
C(F)(F)(F)I
|
Name
|
|
Quantity
|
0.2 mL
|
Type
|
reactant
|
Smiles
|
OO
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Name
|
brine
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
[Cl-].[Na+].O
|
Name
|
|
Quantity
|
56 mg
|
Type
|
catalyst
|
Smiles
|
[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Fe+2]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
degassed for 5 minutes with Ar
|
Duration
|
5 min
|
Type
|
ADDITION
|
Details
|
2 ml of 1N H2SO4 in DMSO is added
|
Type
|
CUSTOM
|
Details
|
giving a slight yellow solution
|
Type
|
CUSTOM
|
Details
|
the reaction
|
Type
|
TEMPERATURE
|
Details
|
After cooling to room temperature
|
Type
|
EXTRACTION
|
Details
|
is extracted with EtOAc (4×20 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic fractions are dried with magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The crude material was purified by flash chromatography (SiO2, Biotage SNAP 10 g, 0-50% EtOAc/hept) which
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1N=C(C(=NC1)N)C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 70 mg | |
YIELD: CALCULATEDPERCENTYIELD | 28.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |